![molecular formula C13H10BrN5 B6447176 6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine CAS No. 2549033-88-5](/img/structure/B6447176.png)
6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine
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Overview
Description
Quinazolinones and pyrimidines are classes of compounds that have been found to exhibit a wide range of biological activities . They are key structures in many pharmaceuticals and are used as building blocks in drug synthesis . Pyrimidines are also crucial in the theoretical development of heterocyclic chemistry .
Synthesis Analysis
The synthesis of quinazolinones and pyrimidines can be achieved through various methods. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent can provide 4-arylquinolines . Activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Molecular Structure Analysis
Quinazolinones and pyrimidines are heterocyclic compounds. Quinazolinones are characterized by a two-ring structure composed of a benzene ring fused to a pyrimidine ring . Pyrimidines are simpler, featuring a single six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Quinazolinones and pyrimidines can undergo a variety of chemical reactions. For example, they can participate in oxidative dehydrogenation, annulation, and oxidative aromatization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinones and pyrimidines can vary greatly depending on their specific structures. For example, they can differ in terms of solubility, melting point, and reactivity .Scientific Research Applications
Regioselective Synthesis
This compound can be used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . The reaction favors the formation of C-4 substituted products . This process is important in the synthesis of 4,6-disubstituted pyrimidines .
Analgesic and Ulcerogenic Activity
A novel series of 6-bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidine-4-yl-2H-chromone-2-one have been synthesized from 3-(2-amino-6-pyrimidin-4-yl)-6-bromo-2H-chromen-2-one . These compounds have shown significant analgesic activity . Some of these compounds also showed promising analgesic effects without ulcerogenic effects .
Inhibition of Collagen Synthesis
The compound can be used to inhibit collagen synthesis in various models of fibrosis . This is particularly useful in the treatment of conditions like liver fibrosis .
Microwave Assisted Synthesis
The compound can be synthesized using microwave irradiation . This method offers advantages such as rapid reaction rate, cleaner reaction conditions, and enhanced chemical yield compared to conventional methods .
Antibacterial and Antimicrobial Activities
Derivatives of the compound have shown various biological activities such as antibacterial and antimicrobial activities . This makes it a potential candidate for the development of new therapeutic agents .
Anti-inflammatory Activity
The compound’s derivatives have also shown anti-inflammatory activity . This suggests its potential use in the treatment of inflammatory conditions .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 . These proteins play crucial roles in cell signaling pathways that regulate cell growth and differentiation.
Mode of Action
It can be inferred from related studies that such compounds may interact with their targets (like egfr and her2) and inhibit their activity, leading to changes in cell signaling pathways .
Safety and Hazards
Future Directions
The study and development of quinazolinones and pyrimidines continue to be a rich area of research due to their wide range of biological activities and their potential as therapeutic agents . Future work may involve the synthesis of new derivatives, exploration of their biological activities, and development of safer and more effective drugs.
properties
IUPAC Name |
6-bromo-N-(pyrimidin-2-ylmethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN5/c14-9-2-3-11-10(6-9)13(19-8-18-11)17-7-12-15-4-1-5-16-12/h1-6,8H,7H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSGLAICSUUNMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CNC2=NC=NC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine |
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